2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one

Catalog No.
S14226742
CAS No.
M.F
C11H9F3O3
M. Wt
246.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]d...

Product Name

2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one

IUPAC Name

2,2-dimethyl-7-(trifluoromethyl)-1,3-benzodioxin-4-one

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

InChI

InChI=1S/C11H9F3O3/c1-10(2)16-8-5-6(11(12,13)14)3-4-7(8)9(15)17-10/h3-5H,1-2H3

InChI Key

RKUPKYZOQNUBOH-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C=CC(=C2)C(F)(F)F)C(=O)O1)C

2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one is a synthetic organic compound characterized by a unique benzo[d][1,3]dioxin structure. This compound features a trifluoromethyl group at the 7-position and two methyl groups at the 2-position of the dioxin ring. Its molecular formula is C11H8F3O3C_{11}H_{8}F_{3}O_{3}, with a molecular weight of approximately 252.17 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in various chemical and pharmaceutical studies.

Typical of dioxin derivatives, including:

  • Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The aromatic nature of the dioxin structure allows for substitution reactions at various positions on the ring.
  • Reduction Reactions: The carbonyl group in the structure can be reduced to an alcohol or other functional groups.

These reactions enable the modification of the compound for various applications in medicinal chemistry and materials science.

Research indicates that compounds similar to 2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one exhibit significant biological activity, including:

  • Anticancer Properties: Some derivatives have demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types.
  • Anti-inflammatory Effects: The compound may interact with inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
  • Enzyme Inhibition: It has been studied for its ability to inhibit various enzymes that are crucial in metabolic pathways, which can be beneficial in drug design.

The synthesis of 2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one typically involves several steps:

  • Formation of the Dioxin Core: Starting from commercially available precursors, the dioxin ring is constructed through cyclization reactions.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or via photochemical methods.
  • Methylation: Methyl groups are introduced at the 2-position using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

These methods allow for efficient synthesis while maintaining high yields and purity.

2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Material Science: Its unique chemical properties make it suitable for developing advanced materials with specific thermal or electronic characteristics.
  • Chemical Research: It serves as a valuable intermediate in synthesizing other complex organic molecules.

Studies on the interactions of 2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one with biological targets have revealed:

  • Binding Affinity: Investigations into its binding affinity to specific receptors have shown promise in modulating biological pathways.
  • Synergistic Effects: When combined with other therapeutic agents, it may enhance efficacy through synergistic mechanisms.
  • Toxicological Profiles: Understanding its toxicity and metabolic pathways is crucial for assessing safety in potential therapeutic applications.

Several compounds share structural similarities with 2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one. Here are some notable examples:

Compound NameStructureSimilarity
6-Ethyl-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-oneStructure0.76
Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate-0.76
(S)-tert-butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate-0.75

These compounds highlight the unique trifluoromethyl substitution and its implications for biological activity and synthesis pathways. The presence of different substituents affects their reactivity and potential applications in pharmaceuticals and materials science.

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Exact Mass

246.05037863 g/mol

Monoisotopic Mass

246.05037863 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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